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Abstract
Yadanzioside G, a complex quassinoid isolated from the seeds of Brucea javanica, has

garnered attention within the scientific community for its potential therapeutic applications,

particularly its noted antileukemic and cytotoxic activities. This technical guide provides a

comprehensive overview of the chemical structure and stereochemistry of Yadanzioside G.

Due to the limited availability of specific quantitative and mechanistic data in the public domain,

this document synthesizes the existing structural information and presents a generalized

experimental framework for its isolation. Furthermore, a representative signaling pathway

potentially involved in its cytotoxic effects is illustrated to fulfill visualization requirements,

acknowledging that the precise molecular mechanisms of Yadanzioside G are still under

investigation.

Chemical Structure and Stereochemistry
Yadanzioside G is a tetracyclic triterpenoid glycoside belonging to the quassinoid class of

natural products.[1] Its intricate molecular structure is defined by a highly oxygenated and

stereochemically rich carbon skeleton.

Table 1: Chemical and Physical Properties of Yadanzioside G

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15587904?utm_src=pdf-interest
https://www.benchchem.com/product/b15587904?utm_src=pdf-body
https://www.benchchem.com/product/b15587904?utm_src=pdf-body
https://www.benchchem.com/product/b15587904?utm_src=pdf-body
https://www.benchchem.com/product/b15587904?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15165151/
https://www.benchchem.com/product/b15587904?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₃₆H₄₈O₁₈ --INVALID-LINK--

Molecular Weight 768.76 g/mol --INVALID-LINK--

IUPAC Name

methyl

(1R,2S,3R,6R,8S,9S,13S,14R,

15R,16S)-3-[(E)-4-acetyloxy-

3,4-dimethylpent-2-enoyl]oxy-

15,16-dihydroxy-9,13-dimethyl-

4,10-dioxo-11-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-

5,18-

dioxapentacyclo[12.5.0.0¹,⁶.0²,

¹⁷.0⁸,¹³]nonadec-11-ene-17-

carboxylate

--INVALID-LINK--

CAS Number 95258-17-6 --INVALID-LINK--

The IUPAC name precisely describes the absolute stereochemistry at its numerous chiral

centers, which is critical for its biological activity. The structure features a pentacyclic core, a

glucose moiety attached via a glycosidic linkage, and an ester side chain.

Spectroscopic and Crystallographic Data
Detailed experimental ¹H and ¹³C NMR spectral data and single-crystal X-ray diffraction data for

Yadanzioside G are not readily available in publicly accessible literature. The structural

elucidation of such complex natural products typically relies on a combination of advanced

spectroscopic techniques.

Table 2: Required Spectroscopic and Crystallographic Data for Structural Elucidation
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Data Type Purpose

¹H NMR

Provides information on the proton environment,

including chemical shifts, coupling constants,

and stereochemical relationships.

¹³C NMR
Determines the number and type of carbon

atoms in the molecule.

2D NMR (COSY, HSQC, HMBC)

Establishes connectivity between protons and

carbons, aiding in the assembly of the molecular

structure.

Mass Spectrometry (MS)
Determines the molecular weight and elemental

composition.

Single-Crystal X-ray Diffraction

Provides the definitive three-dimensional

structure and absolute stereochemistry of the

molecule in the solid state.

While specific data tables for Yadanzioside G are not provided here due to their unavailability,

researchers aiming to work with this compound would need to acquire and interpret these

datasets.

Experimental Protocols: Isolation of Quassinoids
from Brucea javanica**
A specific, detailed experimental protocol for the isolation of Yadanzioside G has not been

found in the available literature. However, a general procedure for the isolation of quassinoids

from the fruits of Brucea javanica can be outlined based on common phytochemical practices.

[2][3]

Workflow for Quassinoid Isolation
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Dried Fruits of Brucea javanica

Solvent Extraction
(e.g., Methanol or Ethanol)

Liquid-Liquid Partitioning
(e.g., with Hexane, Ethyl Acetate)

Column Chromatography
(Silica Gel, Sephadex)

Preparative HPLC

Yadanzioside G

Click to download full resolution via product page

A generalized workflow for the isolation of quassinoids.

Methodology:

Extraction: The dried and powdered fruits of Brucea javanica are typically extracted with a

polar solvent such as methanol or ethanol at room temperature or under reflux.[2]

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning

with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate

compounds based on their polarity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15587904?utm_src=pdf-body-img
https://www.hilarispublisher.com/open-access/simultaneous-determination-of-three-quassinoids-in-ibrucea-javanica-by-high-performance-liquid-chromatography.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column Chromatography: The fractions enriched with quassinoids (often the ethyl acetate

and n-butanol fractions) are further purified using column chromatography over silica gel or

Sephadex LH-20.[3]

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain

Yadanzioside G in high purity is typically achieved using preparative HPLC with a suitable

solvent system.[2]

Biological Activity and Potential Signaling Pathway
Yadanzioside G has been reported to exhibit significant cytotoxic and antileukemic activities.

[1] The precise molecular mechanisms and signaling pathways through which it exerts these

effects have not been fully elucidated in the available literature. However, many quassinoids

are known to induce apoptosis in cancer cells.[3] The intrinsic or mitochondrial pathway of

apoptosis is a common mechanism for natural product-induced cell death.

Hypothesized Apoptotic Pathway

The following diagram illustrates a generalized intrinsic apoptosis pathway that may be

activated by cytotoxic compounds like Yadanzioside G. It is important to note that this is a

representative pathway and has not been specifically confirmed for Yadanzioside G.
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A representative intrinsic apoptosis signaling pathway.
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This proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the

inhibition of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from

the mitochondria. This, in turn, triggers a caspase cascade, culminating in programmed cell

death.

Conclusion
Yadanzioside G represents a structurally complex and biologically active natural product with

potential for further investigation in drug development. While its fundamental chemical identity

is established, a significant gap exists in the public domain regarding detailed quantitative data

and a precise understanding of its mechanism of action. Further research is warranted to fully

characterize its spectroscopic properties, elucidate its three-dimensional structure through X-

ray crystallography, and unravel the specific signaling pathways it modulates to exert its

cytotoxic effects. Such studies will be invaluable for realizing the full therapeutic potential of this

promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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